molecular formula C7H10N2O B3360853 1-Methyl-2-oxopiperidine-3-carbonitrile CAS No. 89943-07-7

1-Methyl-2-oxopiperidine-3-carbonitrile

Cat. No.: B3360853
CAS No.: 89943-07-7
M. Wt: 138.17 g/mol
InChI Key: XBHJJGYOPAAQJL-UHFFFAOYSA-N
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Description

1-Methyl-2-oxopiperidine-3-carbonitrile is an organic compound with the molecular formula C7H10N2O It is a piperidine derivative, characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-oxopiperidine-3-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperidin-2-one with cyanogen bromide (BrCN) under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 1-Methylpiperidin-2-one

    Reagent: Cyanogen bromide (BrCN)

    Conditions: Basic conditions, often using a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

    Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxopiperidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Primary amines or secondary amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

1-Methyl-2-oxopiperidine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxopiperidine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile and ketone groups allows the compound to form various interactions, including hydrogen bonding and covalent modifications, which can influence its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-oxopiperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1-Methyl-2-oxopiperidine-3-amine: Similar structure but with an amine group instead of a nitrile group.

    2-Oxopiperidine-3-carbonitrile: Lacks the methyl group on the piperidine ring.

Uniqueness

1-Methyl-2-oxopiperidine-3-carbonitrile is unique due to the combination of the nitrile and ketone groups on the piperidine ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-methyl-2-oxopiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-8)7(9)10/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHJJGYOPAAQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719819
Record name 1-Methyl-2-oxopiperidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89943-07-7
Record name 1-Methyl-2-oxopiperidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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